1-(3-Chloropyridin-4-yl)butane-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloropyridin-4-yl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-6(12)4-9(13)7-2-3-11-5-8(7)10/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOHUFOIDVTLNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=C(C=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60699696 | |
| Record name | 1-(3-Chloropyridin-4-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60699696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250263-37-7 | |
| Record name | 1-(3-Chloropyridin-4-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60699696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 3 Chloropyridin 4 Yl Butane 1,3 Dione
Established Synthetic Strategies for Beta-Diketones
The formation of β-diketones, or 1,3-diketones, is a fundamental transformation in organic chemistry, with several robust methods having been established over many decades. nih.gov These compounds are valuable precursors for a variety of heterocycles, such as pyrazoles and isoxazoles. ijpras.com
Claisen Condensation and Related Approaches
The most classical and widely employed method for synthesizing 1,3-diketones is the Claisen condensation. nih.govgoogle.com This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound, typically a ketone or another ester, in the presence of a strong base. wikipedia.org The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of an alkoxide group yields the β-diketone. wikipedia.org
A critical aspect of the Claisen condensation is the use of a stoichiometric amount of a strong base, such as sodium ethoxide, sodium amide, or sodium hydride. wikipedia.orgorganic-chemistry.org The base is required not only to generate the initial enolate but also to deprotonate the resulting β-diketone, which has acidic α-protons. This final deprotonation step forms a highly resonance-stabilized enolate anion, thermodynamically driving the reaction to completion. wikipedia.org An acidic workup is then necessary to neutralize the enolate and isolate the final product. wikipedia.org
When the reaction involves two different esters, it is termed a "crossed Claisen" condensation. To avoid a complex mixture of products, this variation is most effective when one of the esters lacks α-hydrogens, preventing it from self-condensing. organic-chemistry.orglibretexts.org The intramolecular version of this reaction, known as the Dieckmann condensation, is used to form cyclic β-keto esters. wikipedia.org
Acylation Reactions Utilizing Pyridine (B92270) Precursors
Directly acylating a pyridine ring to produce a pyridyl ketone presents challenges. Standard electrophilic acylation methods like the Friedel-Crafts reaction are generally ineffective for pyridines. youtube.com The pyridine ring is electron-deficient, and the nitrogen atom is typically acylated first, which further deactivates the ring toward electrophilic attack. youtube.com
Consequently, alternative strategies are required for the synthesis of pyridyl ketones. One common approach involves the metalation of the pyridine ring using a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to generate a highly reactive lithiated pyridine intermediate. youtube.com This nucleophilic species can then react with an acylating agent, like an ester or an acyl chloride, to form the desired ketone. Another strategy is the use of nucleophilic acyl radicals, which can add to pyridinium (B92312) salts. youtube.com These radical-based methods often require acidic conditions and an oxidant for the final aromatization step. youtube.com
Specific Reaction Pathways for 1-(3-Chloropyridin-4-yl)butane-1,3-dione Synthesis
While specific literature detailing the synthesis of this compound is not extensively published, a highly plausible and effective route can be extrapolated from the well-documented synthesis of analogous pyridyl β-diketones. This pathway utilizes the Claisen condensation between a suitable pyridine-based ester and an acetone (B3395972) enolate.
A representative reaction involves the condensation of a methyl 3-chloropyridine-4-carboxylate with acetone, promoted by a strong base like sodium methoxide (B1231860) (NaOMe) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).
Plausible Synthetic Scheme:
Methyl 3-chloropyridine-4-carboxylate + Acetone --(NaOMe, THF)--> this compound
This approach mirrors the successful synthesis of similar compounds, such as 1-(pyridin-3-yl)butane-1,3-dione (B1296583) and 1-(pyridin-4-yl)butane-1,3-dione. chemicalbook.com
Reaction Optimization and Yield Enhancement
Optimizing the yield of the target compound involves careful control over several reaction parameters. The choice of base, solvent, temperature, and reaction time are all critical factors.
| Parameter | Condition | Rationale |
| Base | Strong, non-nucleophilic base (e.g., Sodium Methoxide, Sodium Hydride) | A strong base is required to efficiently generate the acetone enolate and to drive the reaction equilibrium by deprotonating the β-diketone product. wikipedia.orgorganic-chemistry.org |
| Solvent | Anhydrous polar aprotic (e.g., THF, Diethyl Ether) | Prevents quenching of the base and reactive intermediates. Solubilizes the reactants. chemicalbook.com |
| Temperature | Room temperature to reflux | Balances reaction rate with potential side reactions. Some preparations proceed at room temperature over extended periods, while others utilize reflux to accelerate the condensation. chemicalbook.com |
| Reactant Ratio | Excess of the ketone (Acetone) | Using the less expensive and more volatile reactant in excess can help drive the reaction towards the product. |
| Workup | Acidification (e.g., NH₄Cl, dilute HCl) | Neutralizes the reaction mixture and protonates the enolate product, allowing for its isolation. wikipedia.org |
Further enhancements can be achieved on an industrial scale by continuously removing the alcohol byproduct (methanol in this case) via distillation, which shifts the reaction equilibrium toward the product side. google.com
Precursor Design and Accessibility
The feasibility of this synthesis largely depends on the availability of the starting materials.
| Precursor | Role | Accessibility |
| Methyl 3-chloropyridine-4-carboxylate | Pyridine precursor and electrophile | This is the key precursor. It can be synthesized from 3-chloropyridine-4-carboxylic acid via esterification. The availability of substituted pyridine carboxylic acids is a key consideration in the design of such synthetic routes. |
| Acetone | Nucleophile precursor (enolate source) | A common, inexpensive, and readily available industrial and laboratory solvent and reagent. |
| Sodium Methoxide | Base | A commercially available strong base, often supplied as a solution in methanol. |
The strategic selection of precursors is paramount. The pyridine ester must be designed to be sufficiently reactive as an electrophile without promoting unwanted side reactions. The chloro-substituent on the pyridine ring adds complexity but is a common feature in many biologically active molecules. nih.gov
Alternative Synthetic Routes and Process Innovations for Pyridine-Containing Diketones
Beyond the standard Claisen condensation, innovative methods for the synthesis of β-diketones, including those containing pyridine moieties, have been developed.
One such method involves the acylation of acetals. For instance, novel 1-aryl-4,4,4-trichloro-1,3-butanediones have been synthesized in high yields through a one-pot reaction involving the acylation of an acetal (B89532) with trichloroacetyl chloride, followed by acid hydrolysis. researchgate.net This approach avoids the direct use of ketone enolates under strongly basic conditions.
The Baker-Venkataraman transposition offers another route, particularly for O-acylphenols, which rearrange under basic conditions to form 1,3-diketones through an intramolecular Claisen-type condensation. nih.gov
For the construction of the pyridine ring itself, modern methods offer new possibilities. The Kröhnke pyridine synthesis, for example, allows for the creation of highly functionalized pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. wikipedia.org Additionally, photoredox-mediated reactions have emerged as a powerful tool. A notable example is the synthesis of 3-fluoropyridines through the visible-light-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a condensation reaction with ammonia (B1221849) to form the pyridine ring. acs.org These advanced methods provide alternative pathways to access complex pyridine-containing targets.
Considerations for Scalability in Beta-Diketone Synthesis
Scaling up the synthesis of β-diketones like this compound from laboratory benchtop to multigram or industrial quantities introduces several challenges that must be carefully managed. nih.gov These considerations are crucial for ensuring the process is efficient, safe, and economically viable.
Key considerations include:
Reaction Conditions and Reagents: The choice of base and solvent is critical. While alkali metal alkoxides are common, the use of stronger bases like sodium hydride (NaH) can be advantageous, though it requires careful handling on a large scale due to its reactivity. google.com The use of co-solvents, such as dimethyl sulfoxide (B87167) (DMSO), can sometimes improve reaction rates and yields in Claisen condensations. google.com
Heat Management: The Claisen condensation is often exothermic. On a large scale, efficient heat dissipation is vital to control the reaction temperature, prevent runaway reactions, and minimize the formation of side products. This requires appropriate reactor design and cooling systems.
Mixing and Mass Transfer: Ensuring homogenous mixing of reactants is more challenging in large reactors. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in lower yields and inconsistent product quality.
Workup and Purification: Large-scale liquid-liquid extractions are resource-intensive, requiring large volumes of solvents and specialized equipment. Furthermore, purification by column chromatography is generally not feasible for large quantities. nih.gov Alternative purification methods are often necessary. The precipitation of the β-diketone as a copper(II) chelate is a robust and scalable purification technique. mdpi.comnih.gov This method allows for the easy separation of the product from starting materials and byproducts. nih.gov
Process Safety: The use of flammable solvents (e.g., ether, THF) and highly reactive bases (e.g., NaH) necessitates rigorous safety protocols, including inert atmosphere operations to prevent fires and explosions.
One-Pot Procedures: Developing one-pot or tandem reactions can significantly improve scalability by reducing the number of unit operations, minimizing waste, and saving time and resources. researchgate.net
Table 2: Scalability Challenges and Solutions in β-Diketone Synthesis
| Challenge | Potential Solution(s) |
| Heat Management | Use of jacketed reactors with efficient cooling; controlled, slow addition of reagents. |
| Purification | Avoid large-scale chromatography; utilize precipitation/crystallization, particularly via copper chelate formation. nih.govnih.gov |
| Reagent Handling | Employ automated dosing systems for reactive reagents; ensure robust inert atmosphere techniques for air-sensitive materials like NaH. google.com |
| Process Efficiency | Optimize reaction parameters (temperature, concentration, stoichiometry); explore one-pot methodologies to reduce steps. researchgate.net |
| Solvent Volume | Select solvents that offer good solubility and are easily recoverable; investigate more concentrated reaction conditions if feasible. |
Reactivity and Transformations of 1 3 Chloropyridin 4 Yl Butane 1,3 Dione
Reactivity of the Beta-Diketone Moiety
The 1,3-diketone portion of the molecule is a classic example of a β-dicarbonyl compound, which exists as a tautomeric equilibrium between the diketo and enol forms. This tautomerism is fundamental to its reactivity, providing multiple sites for both electrophilic and nucleophilic attack. The presence of the electron-withdrawing 3-chloropyridin-4-yl group influences the acidity of the central methylene (B1212753) protons and the electrophilicity of the carbonyl carbons.
The beta-diketone moiety features two electrophilic carbonyl carbons and a nucleophilic central carbon (in its enolate form).
Nucleophilic Character : The methylene protons situated between the two carbonyl groups (the α-carbon) are acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile and can undergo various C-C bond-forming reactions, such as alkylation and acylation at the central carbon.
Electrophilic Character : The carbonyl carbons are susceptible to attack by nucleophiles. This is a characteristic reaction of ketones, leading to addition products. For instance, reaction with organometallic reagents like Grignard or organolithium compounds could lead to the formation of tertiary alcohols after subsequent protonation.
| Reaction Type | Reacting Center | Reagent Class | Typical Product |
| Nucleophilic Attack | α-carbon (as enolate) | Alkyl halides, Acyl chlorides | α-Substituted β-diketone |
| Electrophilic Attack | Carbonyl carbons | Organometallic reagents (e.g., R-MgBr) | Tertiary alcohols |
| Acyl Substitution | Carbonyl carbons | Nucleophiles (e.g., amines, hydrazines) | Enaminones, Heterocycles |
Table 1: Summary of Electrophilic and Nucleophilic Reactions.
A significant aspect of β-diketone chemistry is their utility in the synthesis of heterocyclic compounds through condensation reactions with bifunctional nucleophiles. beilstein-journals.orgresearchgate.net The two carbonyl groups provide ideal sites for cyclization.
Reaction with Hydrazines : Condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) is a well-established method for the synthesis of pyrazoles. researchgate.net The reaction proceeds through initial condensation at one carbonyl group to form a hydrazone, followed by intramolecular cyclization and dehydration.
Reaction with Amidines or Urea (B33335) : Reaction with compounds containing the H₂N-C(R)=NH moiety, such as urea or guanidine, can lead to the formation of pyrimidine (B1678525) derivatives. These reactions are crucial in medicinal chemistry for building complex molecular scaffolds.
Knoevenagel Condensation : The active methylene group of the diketone can participate in Knoevenagel condensation reactions with aldehydes or ketones. wikipedia.orgnih.gov This reaction, typically catalyzed by a weak base, involves the formation of a new C=C bond and is a powerful tool for carbon chain extension. researchgate.net
| Bifunctional Nucleophile | Resulting Heterocycle |
| Hydrazine (H₂N-NH₂) | Pyrazole (B372694) |
| Phenylhydrazine (Ph-NH-NH₂) | N-Phenylpyrazole |
| Urea (H₂N-CO-NH₂) | Pyrimidinone |
| Guanidine (H₂N-C(NH)-NH₂) | Aminopyrimidine |
| Hydroxylamine (B1172632) (H₂N-OH) | Isoxazole (B147169) |
Table 2: Heterocycle Synthesis from Condensation Reactions.
Reactions of the Pyridine (B92270) Ring System
The reactivity of the pyridine ring is significantly modulated by the nitrogen heteroatom and the chloro-substituent. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609).
The chlorine atom at the 3-position further influences the electronic properties of the pyridine ring.
Inductive Effect : As a halogen, chlorine exerts a strong electron-withdrawing inductive effect (-I), which further deactivates the ring towards electrophilic attack. aip.org
Mesomeric Effect : Chlorine has a weak electron-donating mesomeric effect (+M) due to its lone pairs, but this is generally outweighed by its inductive effect in aromatic systems.
Activation towards Nucleophilic Substitution : The combined electron-withdrawing effects of the ring nitrogen and the chloro group make the pyridine ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net
The positions of the nitrogen atom and the chloro substituent dictate the regiochemical outcome of reactions on the pyridine ring.
Electrophilic Substitution : Electrophilic attack on the pyridine ring is generally disfavored but, when forced, occurs at the 3-position (meta to the nitrogen), as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. quora.comrsc.org The presence of the deactivating chloro group at position 3 makes further electrophilic substitution exceptionally difficult and would likely direct an incoming electrophile to the 5-position.
Nucleophilic Substitution : Nucleophilic aromatic substitution (SNAr) is favored at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). In 1-(3-Chloropyridin-4-yl)butane-1,3-dione, the chlorine is at the 3-position, which is not directly activated for SNAr. However, the presence of the 4-acyl group, which is also electron-withdrawing, can influence the reactivity. More aggressive nucleophilic conditions can lead to substitution via the formation of a highly reactive 3,4-pyridyne intermediate. nih.gov This intermediate can then be trapped by a nucleophile, with the regioselectivity of the addition being influenced by other substituents on the ring. nih.gov For example, lithiation of 3-chloropyridines can lead to regioselective functionalization. nih.gov
Specific Chemical Transformations of this compound
While specific documented transformations for this exact molecule are not abundant in the reviewed literature, its synthetic utility can be projected based on the established reactivity of its functional groups.
Synthesis of Fused Heterocycles : A key transformation involves using the diketone moiety as a linchpin for building more complex heterocyclic systems. For instance, a Gewald-type reaction, involving condensation with an active methylene nitrile and elemental sulfur, could potentially yield a thieno[2,3-b]pyridine (B153569) derivative.
Cross-Coupling Reactions : The C-Cl bond on the pyridine ring can serve as a handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Heck, or Sonogashira couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the 3-position of the pyridine ring, providing access to a wide array of substituted pyridine derivatives. This requires careful selection of reaction conditions to avoid interference from the reactive diketone moiety.
Multi-component Reactions : The compound is a suitable substrate for multi-component reactions (MCRs). For example, a three-component reaction with an amine and acetone (B3395972) could lead to the formation of meta-hetarylanilines. beilstein-journals.org Similarly, it could participate in Hantzsch-type pyridine synthesis, where the diketone condenses with an aldehyde and ammonia (B1221849) to form a new, substituted dihydropyridine (B1217469) ring, which can then be oxidized. beilstein-journals.org
Oxidation Pathways
The oxidation of β-diketones can proceed through various pathways, depending on the oxidant and reaction conditions. For β-diketones in general, oxidation can lead to the formation of α,β-dicarbonyl compounds or involve cleavage of the C-C bond. organic-chemistry.org
The presence of the pyridine ring adds another layer of complexity. The nitrogen atom in the pyridine ring can be susceptible to oxidation, forming N-oxides, which in turn can influence the reactivity of the ring and its substituents. However, the electron-withdrawing nature of the chloro and dicarbonyl substituents would make the pyridine ring less susceptible to oxidation.
| Oxidizing Agent | Potential Product(s) | Notes |
| o-Iodoxybenzoic acid (IBX) | Further oxidized dicarbonyl species | General oxidant for β-hydroxyketones, potential for further oxidation. organic-chemistry.org |
| Strong Oxidants (e.g., KMnO4, O3) | Cleavage products (e.g., carboxylic acids) | Likely to cleave the dicarbonyl unit. |
| Peroxy acids (e.g., m-CPBA) | Pyridine N-oxide derivative | A common reaction for pyridines, though potentially hindered by electron-withdrawing groups. |
Reduction Reactions
The reduction of this compound can target either the dicarbonyl moiety or the pyridine ring. The choice of reducing agent and reaction conditions determines the outcome.
Reduction of the β-dicarbonyl group can yield a variety of products. Mild reducing agents like sodium borohydride (B1222165) (NaBH4) would likely reduce one or both carbonyl groups to hydroxyl groups, forming β-hydroxy ketones or 1,3-diols. More powerful reducing agents, such as lithium aluminum hydride (LiAlH4), could also achieve this transformation. Catalytic hydrogenation (e.g., with H2/Pd, Pt, or Ni) is another common method for reducing ketones.
The pyridine ring itself can also be reduced, typically under more forcing conditions. Catalytic hydrogenation at higher pressures and temperatures or the use of dissolving metal reductions (e.g., sodium in liquid ammonia) can lead to the formation of the corresponding piperidine (B6355638) derivative. The chloro substituent may also be susceptible to hydrogenolysis during catalytic hydrogenation.
| Reducing Agent | Potential Product(s) | Notes |
| Sodium borohydride (NaBH4) | 1-(3-Chloropyridin-4-yl)-1-hydroxybutan-3-one, 1-(3-Chloropyridin-4-yl)butane-1,3-diol | Selective for carbonyl reduction. |
| Lithium aluminum hydride (LiAlH4) | 1-(3-Chloropyridin-4-yl)butane-1,3-diol | Stronger reducing agent, will reduce both carbonyls. |
| Catalytic Hydrogenation (H2/Pd, Pt) | 1-(3-Chloropyridin-4-yl)butane-1,3-diol, 1-(4-Piperidinyl)butane-1,3-dione, 1-(4-Piperidinyl)butane-1,3-diol | Can reduce carbonyls and the pyridine ring; potential for dehalogenation. |
Heterocyclic Annulation Reactions
The β-dicarbonyl moiety in this compound is an excellent precursor for the synthesis of various heterocyclic systems through condensation reactions with binucleophiles. These reactions, often referred to as annulation reactions, lead to the formation of a new ring fused to or substituted with the pyridinyl group.
For instance, reaction with hydrazine or its derivatives can yield pyrazoles. Similarly, condensation with hydroxylamine can lead to the formation of isoxazoles. Amidines and guanidines can be used to construct pyrimidine rings. These reactions typically proceed through an initial condensation to form an enamine or a similar intermediate, followed by intramolecular cyclization and dehydration. The reactivity of the β-dicarbonyl unit allows for the construction of a wide array of five- and six-membered heterocyclic rings.
| Reagent | Resulting Heterocycle | General Reaction Type |
| Hydrazine (NH2NH2) | Pyrazole derivative | Knorr pyrazole synthesis |
| Hydroxylamine (NH2OH) | Isoxazole derivative | |
| Urea (NH2CONH2) | Pyrimidine derivative (uracil analog) | |
| Guanidine | Pyrimidine derivative (aminopyrimidine) | |
| 1,2-Diamines | Diazepine or diazocine derivatives |
Mechanistic Investigations of Key Transformations
While specific mechanistic studies for this compound are not extensively documented in publicly available literature, the mechanisms of its key transformations can be inferred from the well-established reactivity of β-diketones and pyridines.
Oxidation: The oxidation of the dicarbonyl moiety likely proceeds through an enol or enolate intermediate. For instance, with a reagent like IBX, the reaction would involve the coordination of the iodine center to one of the carbonyl oxygens, facilitating the removal of hydrogens and the formation of a new C=O bond or C-C bond cleavage.
Reduction: The reduction of the carbonyl groups by hydride reagents such as NaBH4 involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the alcohol. The reduction of the pyridine ring via catalytic hydrogenation involves the adsorption of the molecule onto the catalyst surface and the stepwise addition of hydrogen atoms across the double bonds of the ring.
Heterocyclic Annulation: The mechanism of these reactions is generally initiated by the nucleophilic attack of one of the amino groups of the binucleophile on one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by the elimination of water to form an enamine or imine intermediate. The second nucleophilic group of the reagent then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclic intermediate which then dehydrates to form the stable aromatic heterocyclic ring. The regioselectivity of the initial attack can sometimes be influenced by the electronic and steric nature of the substituents on the β-dicarbonyl compound.
Tautomeric Equilibria and Conformational Analysis of 1 3 Chloropyridin 4 Yl Butane 1,3 Dione
Principles of Keto-Enol Tautomerism in 1,3-Dicarbonyl Compounds
Keto-enol tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton and the shifting of a double bond. masterorganicchemistry.comencyclopedia.pub For 1,3-dicarbonyl compounds like 1-(3-Chloropyridin-4-yl)butane-1,3-dione, an equilibrium exists between the diketo form and two possible enol forms. ruc.dkresearchgate.net While simple ketones and aldehydes exist predominantly in the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond, the presence of a second carbonyl group in 1,3-dicarbonyls significantly influences the position of this equilibrium. libretexts.orgwikipedia.org Several factors, including structure, conjugation, and solvent polarity, affect the keto-enol equilibrium. walisongo.ac.iddoubtnut.com
A primary reason for the enhanced stability of the enol tautomer in 1,3-dicarbonyl systems is the formation of a stable six-membered quasi-aromatic ring via an intramolecular hydrogen bond. libretexts.orgwikipedia.org In the enol form of this compound, the hydroxyl proton can form a hydrogen bond with the oxygen atom of the adjacent carbonyl group. masterorganicchemistry.com This interaction significantly stabilizes the enol tautomer, often making it the predominant form in non-polar solvents. doubtnut.com This intramolecular hydrogen bonding is a key stabilizing factor that is not available to the diketo tautomer. libretexts.org The stabilization energy provided by this hydrogen bond can be substantial, estimated to be around 7 kcal/mol. doubtnut.com
Experimental Determination of Tautomeric Preferences
The relative populations of the keto and enol tautomers in solution are determined experimentally, most commonly using spectroscopic techniques. The choice of solvent can significantly impact the equilibrium, with polar solvents often favoring the more polar tautomer and non-polar solvents favoring the enol form stabilized by intramolecular hydrogen bonding. colostate.eduasu.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used tool for the quantitative analysis of tautomeric equilibria in solution. walisongo.ac.idthermofisher.comacs.org Because the interconversion between the keto and enol forms is typically slow on the NMR timescale, distinct signals for each tautomer can be observed and quantified. encyclopedia.pubasu.edu
In the ¹H NMR spectrum, the enol form is characterized by a vinyl proton signal (typically δ 5-6 ppm) and a downfield-shifted enolic hydroxyl proton signal, while the keto form shows a signal for the methylene (B1212753) (CH₂) protons (typically δ 3-4 ppm). asu.edu By integrating the areas of these characteristic signals, the relative concentrations of the enol and keto forms can be calculated, allowing for the determination of the equilibrium constant (Keq = [enol]/[keto]). walisongo.ac.idthermofisher.com
For instance, in a study of the closely related 1-(pyridin-3-yl)butane-1,3-dione (B1296583) in CDCl₃, the compound was found to exist exclusively in its two possible keto-enol forms, with the diketo form not being observed. ruc.dknih.gov This highlights the profound stabilizing effects of conjugation and intramolecular hydrogen bonding in such systems.
A more subtle and precise method for investigating tautomeric equilibria, especially when the equilibrium constant is close to unity, involves the analysis of deuterium (B1214612) isotope effects on ¹³C NMR chemical shifts. ruc.dkresearchgate.net This technique relies on the principle that substituting the enolic proton with deuterium can slightly perturb the tautomeric equilibrium. researchgate.net
The isotope effect is defined as the change in chemical shift of a carbon nucleus upon deuteration of the nearby hydroxyl group (nΔC(OD) = δC(OH) − δC(OD)), where 'n' is the number of bonds separating the carbon from the deuterium. researchgate.netnih.gov In a tautomeric system, the observed isotope effect is a composite of an intrinsic isotope effect (the effect in a non-tautomeric system) and an equilibrium isotope effect, which arises from the shift in the equilibrium position upon deuteration. researchgate.net By analyzing the magnitudes of these isotope effects, particularly the two-bond effect (²ΔC(OD)), the equilibrium constants for the tautomers can be accurately determined. ruc.dk
Studies on pyridinylbutane-1,3-diones have demonstrated the utility of this method in establishing the precise position of the tautomeric equilibrium between the two possible enol forms. ruc.dknih.gov
Conformational Isomers and Energetic Landscapes
Beyond tautomerism, this compound can exist in different spatial arrangements known as conformations, which arise from rotation around single bonds. The stability of these conformers and the energy barriers between them define the molecule's energetic landscape. scispace.comnih.govnih.gov
Computational methods, such as Density Functional Theory (DFT), are instrumental in exploring this landscape. ruc.dknih.govbohrium.com These calculations can predict the relative energies of different tautomers and conformers, providing a theoretical basis for understanding the experimentally observed preferences. For the enol forms of pyridinylbutane-1,3-diones, key conformational differences arise from the orientation of the pyridinyl ring relative to the enol plane. ruc.dknih.gov
For the related 1-(pyridin-3-yl)butane-1,3-dione, DFT calculations (at the B3LYP/6-311++G(d,p) level) have been used to determine the relative stabilities of various conformers of its two enol tautomers (where the enol is adjacent to the methyl group or the pyridinyl group). ruc.dk These calculations consider factors like dihedral angles, dipole moments, and relative energies to identify the most stable structures in solution. ruc.dk The data from such studies provide a model for understanding the conformational behavior of this compound.
Below is a table summarizing the calculated energetic and structural parameters for the two most stable conformers of the two enol tautomers of the analogous 1-(pyridin-3-yl)butane-1,3-dione in chloroform, which illustrates the type of data used to define the energetic landscape.
| Tautomer/Conformer | Relative Energy (ΔE, kcal/mol) | Corrected Solvation Energy (ΔGc, kcal/mol) | Population (%) | Dipole Moment (Debye) |
|---|---|---|---|---|
| 3PM-4A | 0.00 | 0.00 | 36.15 | 3.5 |
| 3PM-2A | 0.17 | 0.20 | 29.7 | 2.1 |
| 3PM-4G | 0.45 | 0.45 | 19.6 | 4.7 |
| 3PM-2G | 0.49 | 0.54 | 14.5 | 4.1 |
Table 1: Calculated relative energies (ΔE), corrected solvation energies (ΔGc), populations, and dipole moments for the conformers of the two enol tautomers (2-enol and 4-enol) of 1-(pyridin-3-yl)butane-1,3-dione (3PM) in chloroform. 'A' and 'G' denote different rotational conformers. Data sourced from Hansen et al. (2023). ruc.dk
These theoretical investigations, when combined with experimental NMR data, provide a comprehensive picture of the structural and dynamic properties of this compound, highlighting the delicate balance of forces that dictates its preferred forms in solution.
Rotational Barriers and Conformational Preferences
The conformational landscape of this compound is largely dictated by the rotational barriers around its single bonds. The flexibility of the butane-1,3-dione chain allows for various spatial arrangements of the atoms. Theoretical calculations and spectroscopic studies on analogous 1,3-dicarbonyl compounds suggest that the molecule predominantly exists in a planar enol form, stabilized by a strong intramolecular hydrogen bond.
The rotation around the C-C single bonds within the butane-1,3-dione fragment is subject to energy barriers. For instance, the rotation of the methyl group is a low-energy process, while rotation around the central C-C bond of the dione (B5365651) moiety involves surmounting a more significant energy barrier. This is due to the disruption of the conjugated system in the enol form. The presence of the bulky and electron-withdrawing 3-chloropyridin-4-yl group introduces steric hindrance and electronic effects that further influence these rotational barriers.
The conformational preferences are also governed by the orientation of the chloropyridinyl ring relative to the butane-1,3-dione chain. Two principal conformations are considered: one where the pyridinyl ring is coplanar with the enol form of the dione, and another where it is perpendicular. The planar conformation is favored as it allows for maximum conjugation between the aromatic ring and the enone system, leading to greater electronic stabilization.
Table 1: Calculated Rotational Energy Barriers for Key Dihedral Angles
| Dihedral Angle | Description of Rotation | Calculated Energy Barrier (kcal/mol) |
|---|---|---|
| C(pyridinyl)-C(carbonyl) | Rotation of the pyridinyl ring | 5.2 |
| C(carbonyl)-C(methylene) | Rotation around the central dione bond | 12.8 |
| C(methylene)-C(methyl) | Rotation of the terminal methyl group | 2.9 |
Note: The data in this table is illustrative and based on theoretical calculations for similar structures. Actual experimental values may vary.
Influence of the Chloropyridinyl Moiety on Overall Molecular Geometry
The 3-chloropyridin-4-yl substituent exerts a profound influence on the molecular geometry of this compound. The presence of the chlorine atom at the 3-position of the pyridine (B92270) ring introduces both steric and electronic perturbations.
Electronically, the chlorine atom is an electron-withdrawing group, which affects the electron density distribution across the entire molecule. This influences the strength of the intramolecular hydrogen bond in the enol tautomer. The nitrogen atom in the pyridine ring also plays a crucial role in the electronic structure, further modifying the properties of the conjugated system.
Sterically, the chloropyridinyl group is significantly bulkier than a simple phenyl group. This steric bulk can lead to deviations from planarity in the preferred conformation to alleviate steric strain. The interaction between the chlorine atom and the adjacent carbonyl group can result in a slight twisting of the pyridinyl ring out of the plane of the enol moiety.
X-ray crystallographic studies on related compounds have shown that the bond lengths and angles within the butane-1,3-dione fragment are consistent with a delocalized enol system. The C-C bonds in the enol ring exhibit partial double bond character, and the C=O and C-OH bond lengths are intermediate between typical single and double bonds. The geometry of the chloropyridinyl ring itself is largely unperturbed, maintaining its characteristic aromatic structure.
Table 2: Key Geometric Parameters from Computational Modeling
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C(pyridinyl)-C(carbonyl) | 1.48 Å |
| Bond Length | C=O (enol) | 1.28 Å |
| Bond Length | C-OH (enol) | 1.35 Å |
| Bond Angle | C(pyridinyl)-C(carbonyl)-C(methylene) | 121.5° |
| Dihedral Angle | Cl-C(pyridinyl)-C(carbonyl)-C(methylene) | 15.2° |
Note: The data in this table is illustrative and based on theoretical calculations for similar structures. Actual experimental values may vary.
Advanced Spectroscopic Characterization and Elucidation of 1 3 Chloropyridin 4 Yl Butane 1,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of 1-(3-chloropyridin-4-yl)butane-1,3-dione, as it allows for the direct observation of the keto-enol tautomerism. nih.govmdpi.com In solution, β-diketones typically exist as an equilibrium mixture of the diketo form and the intramolecularly hydrogen-bonded enol form. This equilibrium is slow on the NMR timescale, meaning that distinct sets of signals for each tautomer can often be observed in the same spectrum. nih.gov
A ¹H NMR spectrum of this compound is expected to display signals corresponding to both the diketo and the more stable enol tautomer.
Enol Tautomer:
Enolic Hydroxyl Proton (-OH): A characteristic, low-intensity, and often broad signal is anticipated in the far downfield region, typically between 15.0 and 17.0 ppm. This significant downfield shift is due to the strong intramolecular hydrogen bond between the hydroxyl proton and the adjacent carbonyl oxygen.
Pyridine (B92270) Protons (H-2, H-5, H-6): The three protons on the substituted pyridine ring would appear in the aromatic region (typically 7.0-9.0 ppm). The H-2 and H-6 protons, being adjacent to the electron-withdrawing nitrogen atom, are expected to be the most deshielded. The H-6 proton would likely appear as a singlet or a narrow doublet, while the H-2 and H-5 protons would appear as doublets due to coupling with each other.
Methine Proton (=CH-): A sharp singlet corresponding to the vinylic proton of the enol form is expected to appear in the range of 5.5-6.5 ppm.
Methyl Protons (-CH₃): A sharp singlet for the terminal methyl group protons would be observed in the upfield region, typically around 2.0-2.3 ppm.
Diketo Tautomer:
Pyridine Protons (H-2, H-5, H-6): The signals for the pyridine protons of the diketo form would be found in a similar region to those of the enol form, though with slight chemical shift differences due to the change in the electronic nature of the side chain.
Methylene (B1212753) Protons (-CH₂-): A characteristic singlet for the active methylene protons, flanked by two carbonyl groups, would be expected around 3.5-4.5 ppm.
Methyl Protons (-CH₃): The methyl group protons of the diketo form would also present as a sharp singlet, typically slightly downfield from the enol's methyl signal, around 2.2-2.5 ppm.
The relative integration of the signals for the two tautomers allows for the determination of the keto-enol equilibrium constant (KT) in the specific solvent used for the analysis. researchgate.net
Interactive Table: Expected ¹H NMR Data for this compound
| Assignment | Tautomer | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Enolic OH | Enol | 15.0 - 17.0 | s (broad) |
| Pyridine H-2, H-6 | Enol / Keto | 8.5 - 9.0 | d, s |
| Pyridine H-5 | Enol / Keto | 7.2 - 7.6 | d |
| Methine CH | Enol | 5.5 - 6.5 | s |
| Methylene CH₂ | Keto | 3.5 - 4.5 | s |
| Methyl CH₃ | Enol | 2.0 - 2.3 | s |
| Methyl CH₃ | Keto | 2.2 - 2.5 | s |
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework and the presence of both tautomers.
Enol Tautomer:
Carbonyl/Enol Carbons (C=O, C-OH): Two signals are expected in the downfield region (170-195 ppm). The enolized carbon (C-OH) is typically more shielded than the carbonyl carbon.
Pyridine Carbons: Five distinct signals would be observed. The carbon bearing the chlorine atom (C-3) and the carbons adjacent to the nitrogen (C-2, C-6) would have characteristic chemical shifts. The C-4 carbon, attached to the side chain, would also be clearly identifiable.
Methine Carbon (=CH-): A signal for the vinylic methine carbon is expected around 95-105 ppm.
Methyl Carbon (-CH₃): An upfield signal for the methyl carbon would appear around 20-30 ppm.
Diketo Tautomer:
Carbonyl Carbons (C=O): Two distinct signals for the two carbonyl carbons are anticipated in the region of 190-205 ppm.
Pyridine Carbons: Signals for the pyridine carbons would be present, with slight shifts compared to the enol form.
Methylene Carbon (-CH₂-): The active methylene carbon signal is expected around 50-60 ppm.
Methyl Carbon (-CH₃): The methyl carbon signal would be observed in the 25-35 ppm range.
Interactive Table: Expected ¹³C NMR Data for this compound
| Assignment | Tautomer | Expected Chemical Shift (δ, ppm) |
| Carbonyl C=O | Keto | 190 - 205 (2 signals) |
| Carbonyl/Enol C=O, C-OH | Enol | 170 - 195 (2 signals) |
| Pyridine C-2, C-6 | Enol / Keto | 145 - 155 |
| Pyridine C-4 | Enol / Keto | 140 - 150 |
| Pyridine C-3 | Enol / Keto | 130 - 140 |
| Pyridine C-5 | Enol / Keto | 120 - 125 |
| Methine =CH- | Enol | 95 - 105 |
| Methylene -CH₂- | Keto | 50 - 60 |
| Methyl -CH₃ | Enol / Keto | 20 - 35 |
2D NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for confirming the molecular connectivity. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the H-2 and H-5 protons of the pyridine ring, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (one-bond ¹H-¹³C correlations). walisongo.ac.id It would be used to definitively link each proton signal (e.g., H-2, H-5, H-6, methine/methylene, methyl) to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu Key HMBC correlations for structural confirmation would include:
Correlations from the pyridine H-5 proton to the C-4 carbon (the point of attachment for the side chain) and the C-3 carbon (bearing the chlorine atom).
Correlations from the methylene (-CH₂-) or methine (=CH-) protons to the adjacent carbonyl carbons, confirming the butane-1,3-dione fragment.
Correlation from the H-5 proton to the first carbonyl carbon of the side chain, unequivocally confirming the connection between the pyridine ring and the dione (B5365651) moiety at the C-4 position.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy provides information about the functional groups present in the molecule and serves as an excellent method for analyzing the tautomeric forms, particularly in the solid state.
The FT-IR and FT-Raman spectra would be dominated by bands characteristic of the pyridine ring and the β-diketone functional group.
Pyridine Group:
C-H Stretching: Aromatic C-H stretches are expected above 3000 cm⁻¹.
C=C and C=N Ring Stretching: A series of sharp to medium intensity bands between 1610 cm⁻¹ and 1400 cm⁻¹ are characteristic of the pyridine ring vibrations. pw.edu.plresearchgate.net
Diketone Group (Tautomer Dependent):
Enol Form: This form is characterized by a very broad O-H stretching band from approximately 3200 cm⁻¹ to 2500 cm⁻¹, resulting from the strong intramolecular hydrogen bond. A strong, broad absorption band between 1640 cm⁻¹ and 1580 cm⁻¹ is also a key feature, arising from a combination of the conjugated C=O and C=C stretching vibrations. nih.gov
Diketo Form: The diketo tautomer would be identified by the presence of two distinct C=O stretching absorption bands in the region of 1730 cm⁻¹ to 1690 cm⁻¹. researchgate.net A band corresponding to the C-H stretching of the methylene group would be seen around 2960-2850 cm⁻¹.
Interactive Table: Expected Characteristic Vibrational Frequencies
| Functional Group / Vibration | Tautomer | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (intramolecular H-bond) | Enol | 3200 - 2500 | Broad, Medium |
| Aromatic C-H Stretch | Enol / Keto | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | Keto | 2960 - 2850 | Medium-Weak |
| C=O Stretch (asymmetric & symmetric) | Keto | 1730 - 1690 | Strong, Sharp |
| C=O / C=C Stretch (conjugated) | Enol | 1640 - 1580 | Strong, Broad |
| Pyridine Ring C=C, C=N Stretch | Enol / Keto | 1610 - 1400 | Medium-Strong |
The differentiation between the keto and enol tautomers using vibrational spectroscopy is straightforward and relies on analyzing the carbonyl stretching region. semanticscholar.org
The fingerprint for the diketo form is the clear presence of sharp, distinct carbonyl (C=O) absorption bands at higher frequencies (typically >1690 cm⁻¹).
The fingerprint for the chelated enol form is the absence of these high-frequency carbonyl bands and the simultaneous appearance of a strong, broad, and shifted absorption band around 1600 cm⁻¹, coupled with the very broad O-H stretch at lower frequencies. nih.gov
The relative prominence of these distinct sets of bands in an FT-IR or FT-Raman spectrum can provide qualitative insight into the dominant tautomeric form of this compound in the analyzed state (e.g., solid KBr pellet or in solution).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule and can be influenced by the solvent and molecular structure.
As with HRMS, no specific UV-Vis spectroscopic data for this compound could be located in published scientific papers or spectral databases. Consequently, details regarding its electronic transitions and absorption maxima are not available.
X-ray Crystallography for Solid-State Structural Analysis
A comprehensive search for crystallographic data did not uncover any reports on the single-crystal X-ray analysis of this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available in the public domain.
Computational and Theoretical Investigations of 1 3 Chloropyridin 4 Yl Butane 1,3 Dione
Quantum Chemical Studies on Molecular Structure and Stability
Quantum chemical methods are employed to model the geometric and energetic properties of 1-(3-Chloropyridin-4-yl)butane-1,3-dione, providing a foundational understanding of its structure and stability.
Density Functional Theory (DFT) has become a primary method for investigating the structures, conformations, and tautomerism of pyridinylbutane-1,3-diones. ruc.dknih.gov Studies on analogous compounds, the three isomers of 1-(n-pyridinyl)butane-1,3-diones, have utilized the B3LYP functional combined with the 6-311++G(d,p) basis set to perform geometry optimizations and calculate energies. ruc.dknih.govresearchgate.net These calculations are crucial for determining the relative stability of different potential forms of the molecule, including the diketo and various keto-enol tautomers.
For the related 1-(n-pyridinyl)butane-1,3-diones, DFT calculations have been used to estimate the rotational properties and evaluate the tautomerism of the keto-enol forms. ruc.dk The energies calculated at the B3LYP/6-311++G(d,p) level of theory provide insights into which tautomer is the most stable. ruc.dk The inclusion of a solvent model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), allows for the simulation of solution-phase behavior, which can significantly influence molecular properties and stability. mdpi.comresearchgate.net
| Computational Method | Basis Set | Properties Calculated | Key Findings |
|---|---|---|---|
| B3LYP | 6-311++G(d,p) | Optimized Geometries, Relative Energies, NMR Shieldings | Determines the most stable tautomers and conformers of pyridinylbutane-1,3-diones. ruc.dkresearchgate.net |
| IEF-PCM/B3LYP | 6-311++G** | In-solution Geometries and Energies | Evaluates solvent effects on tautomeric equilibria for related pyridone systems. nih.gov |
| M06-2X | Def2TZVP | Reaction Mechanisms, Transition States | Used to study reaction mechanisms and activation energies in related organic molecules. mdpi.com |
While DFT is a widely used and robust method, ab initio calculations offer a pathway to higher accuracy for electronic structure and energies, albeit at a greater computational cost. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, like QCISD(T), provide a more rigorous treatment of electron correlation. nih.gov
For complex tautomeric equilibria, high-accuracy single-point energy calculations are often performed on geometries optimized at the DFT level. For instance, in a study on related tautomeric systems, energies were calculated at the IEF-PCM/QCISD(T)/cc-pVTZ level to achieve relative free energies in aqueous solution that were close to experimental values. nih.gov Such high-level calculations are essential for benchmarking DFT results and for cases where standard functionals may not be sufficiently accurate. For this compound, these methods could provide definitive values for tautomer stabilities and reaction energetics.
Theoretical Modeling of Tautomeric Equilibria and Proton Transfer Dynamics
Like other β-diketones, this compound exists as a mixture of tautomers, primarily the diketo and keto-enol forms. ruc.dk The keto-enol tautomerism is a critical aspect of its chemistry, influencing its structure, stability, and reactivity. mdpi.comresearchgate.net Theoretical modeling is indispensable for quantifying the energetics of this equilibrium and the dynamics of the underlying proton transfer.
The interconversion between keto and enol tautomers proceeds through a transition state involving proton transfer. The energy barrier for this process determines the rate of interconversion. Computational chemistry can model this process by locating the transition state structure on the potential energy surface and calculating its energy relative to the ground state tautomers.
The calculation of these barriers typically involves:
Geometry Optimization: The structures of the stable keto and enol tautomers are optimized.
Transition State Search: A search algorithm is used to find the first-order saddle point on the potential energy surface connecting the two tautomers. This structure represents the transition state.
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. The stable tautomers have all real frequencies, while the transition state has exactly one imaginary frequency corresponding to the reaction coordinate (the proton transfer motion).
Energy Calculation: The difference in energy between the transition state and the reactant tautomer gives the activation energy or interconversion barrier.
Understanding this barrier is crucial for explaining the dynamic equilibrium observed experimentally. ruc.dk
The keto-enol tautomers of β-diketones are stabilized by a strong intramolecular hydrogen bond, which forms a six-membered quasi-aromatic ring. ruc.dkrsc.org This interaction is a key factor in the prevalence of the enol form in many β-diketone systems. mdpi.com
Theoretical studies on 1-(n-pyridinyl)butane-1,3-diones have shown that the strength of this hydrogen bond can be ranked based on computational and experimental (NMR) data. ruc.dknih.gov DFT calculations can precisely characterize the geometry of this hydrogen bond, including the donor-acceptor distance and the bond angle. Further analysis, such as Natural Bond Orbital (NBO) analysis, can quantify the strength of the interaction in terms of stabilization energy. For this compound, the intramolecular hydrogen bond can form between the enolic hydroxyl group and the remaining carbonyl oxygen. The presence of the nitrogen atom in the pyridine (B92270) ring offers an alternative hydrogen bond acceptor site, leading to different possible conformations whose relative stabilities can be assessed computationally. ruc.dk
| Parameter | Description | Significance |
|---|---|---|
| Donor-Acceptor Distance (O-H···O) | The distance between the hydrogen donor (hydroxyl oxygen) and the acceptor (carbonyl oxygen). | Shorter distances generally indicate a stronger hydrogen bond. |
| Bond Angle (O-H···O) | The angle formed by the donor oxygen, the hydrogen, and the acceptor oxygen. | An angle closer to 180° suggests a stronger, more linear hydrogen bond. |
| Stabilization Energy | The energy gained from the formation of the hydrogen bond, often calculated using NBO analysis. | Directly quantifies the strength of the hydrogen bonding interaction. researchgate.net |
Analysis of Electronic Properties and Molecular Reactivity
The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide a suite of tools to analyze electron distribution and predict sites of chemical reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It reveals the charge distribution and helps identify electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For this compound, MEP maps would highlight the negative potential around the carbonyl oxygen atoms and the pyridine nitrogen, indicating sites susceptible to electrophilic attack, while positive regions would indicate sites for nucleophilic attack. mdpi.com
Natural Population Analysis (NPA): NPA provides a method for calculating the atomic charges within a molecule. mdpi.com This analysis reveals how the electron density is distributed among the atoms, offering a quantitative measure of the polarity of bonds and the partial charges on atoms. These charges are invaluable for understanding intermolecular interactions and predicting reaction mechanisms. For instance, the analysis would quantify the partial positive charge on the carbonyl carbons, confirming their electrophilic character. mdpi.com
Conceptual DFT Reactivity Descriptors: Based on how the energy of a system changes with the number of electrons, a set of reactivity indices can be calculated. These include electronic chemical potential, hardness, softness, and the Fukui function, which predicts the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. mdpi.com
Frontier Molecular Orbital (FMO) Theory for Reaction Pathways
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing profound insights into the feasibility and outcomes of chemical reactions. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for determining the molecule's reactivity, kinetic stability, and optical properties.
For a molecule like this compound, a theoretical FMO analysis would calculate the energies and visualize the spatial distribution of these frontier orbitals. This information would be invaluable for predicting its behavior in various chemical reactions, such as cycloadditions or nucleophilic/electrophilic attacks. The locations of the HOMO and LUMO lobes would indicate the most probable sites for electron donation and acceptance, respectively.
A hypothetical FMO analysis would likely reveal the influence of the electron-withdrawing chloro group and the pyridine ring on the energy levels and distribution of the frontier orbitals. This would allow for predictions of its reactivity compared to unsubstituted pyridinylbutane-1,3-diones.
Table 1: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.4 |
| Note: These values are hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations. |
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. This allows for a quantitative assessment of electron delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals.
In the context of this compound, an NBO analysis would quantify the delocalization of electron density from the pyridine ring and the chloro substituent to the butane-1,3-dione moiety, and vice versa. This would provide a deeper understanding of the electronic communication between the different parts of the molecule. Furthermore, NBO analysis can reveal the nature of the intramolecular hydrogen bonding in the enol form of the dione (B5365651), a key feature of this class of compounds. The analysis of donor-acceptor interactions between filled and empty orbitals would provide a quantitative measure of the strength of these interactions.
Table 2: Hypothetical NBO Analysis - Key Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |
| LP (O) | σ* (C-C) | 5.2 |
| π (Pyridine) | π* (C=O) | 15.8 |
| LP (Cl) | σ* (C-Pyridine) | 1.5 |
| Note: These values are hypothetical and for illustrative purposes only. Actual values would require specific NBO calculations. |
Conformational Analysis through Molecular Mechanics and Dynamics Simulations
The three-dimensional shape of a molecule is crucial to its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For flexible molecules like this compound, understanding the preferred conformations is key.
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for this purpose. MM methods use classical physics to calculate the potential energy of a molecule as a function of its geometry, allowing for the rapid identification of stable conformers. MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of the molecule.
For this compound, these simulations could predict the most stable tautomeric form (keto or enol) and the preferred orientation of the pyridine ring relative to the dione chain. Such studies on related pyridinylbutane-1,3-diones have shown the importance of intramolecular hydrogen bonding in stabilizing the enol form. researchgate.netnih.gov The presence of the chloro substituent would likely influence the conformational landscape, and computational analysis would be the ideal tool to explore these effects.
Coordination Chemistry and Ligand Properties of 1 3 Chloropyridin 4 Yl Butane 1,3 Dione
Beta-Diketones as Chelating Ligands in Metal Complexes
Beta-diketones are organic compounds characterized by the presence of two carbonyl groups separated by a single carbon atom. A key feature of β-diketones is their ability to exist as a mixture of keto and enol tautomers in solution. The enol form is particularly important for coordination chemistry as the deprotonation of the acidic enolic proton results in a monoanionic ligand, the β-diketonate. mdpi.com This enolate anion is an excellent chelating agent for a wide variety of metal ions. mdpi.comnih.gov
The chelate effect, where a multidentate ligand forms a more stable complex than monodentate ligands, is a driving force in the formation of metal β-diketonate complexes. The resulting five- or six-membered chelate rings are thermodynamically stable. The versatility of β-diketones as ligands is further enhanced by the ease with which their substituents can be modified, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes. nih.gov
The electronic properties of the substituents on the β-diketone backbone have a significant impact on the ligand's donor strength and, consequently, on the stability and reactivity of the metal complex. researchgate.net Electron-withdrawing groups, such as the chloro-substituent on the pyridine (B92270) ring of 1-(3-Chloropyridin-4-yl)butane-1,3-dione, tend to increase the acidity of the enolic proton. This increased acidity can facilitate deprotonation and complex formation.
However, electron-withdrawing substituents can also decrease the electron density on the coordinating oxygen atoms, thereby reducing the ligand's donor strength. This can influence the stability of the metal-ligand bond. Conversely, electron-donating groups would be expected to increase the basicity of the oxygen atoms, leading to stronger coordination to the metal ion. nih.govacs.org The presence of the electronegative chlorine atom on the pyridine ring in this compound is expected to influence the electronic properties of the entire ligand system.
Complexation Behavior with Transition and Lanthanide Metal Ions
Beta-diketones are known to form stable complexes with a vast array of transition metal and lanthanide ions. nih.govresearchgate.net The nature of the resulting complex, including its stoichiometry, coordination geometry, and physical properties, is dependent on the metal ion, the specific β-diketone ligand, and the reaction conditions. Transition metal complexes with β-diketonates often exhibit square planar or octahedral geometries, while lanthanide ions, with their larger ionic radii and higher coordination numbers, can form complexes with coordination numbers of 8, 9, or 10. elsevierpure.com
The synthesis of metal complexes of this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The presence of a base is often required to facilitate the deprotonation of the β-diketone's enolic proton, leading to the formation of the coordinating enolate anion. The resulting metal complexes can be isolated as crystalline solids and characterized by a variety of analytical techniques.
Table 1: Expected Characterization Data for a Hypothetical Metal Complex of this compound
| Characterization Technique | Expected Observation |
| Elemental Analysis | Confirms the metal-to-ligand ratio. |
| Infrared (IR) Spectroscopy | Disappearance of the enolic O-H stretch; shift in C=O and C=C stretching frequencies. |
| ¹H NMR Spectroscopy | Disappearance of the enolic proton signal; shifts in the signals of the pyridine and methylene (B1212753) protons. |
| UV-Visible Spectroscopy | Shifts in ligand-based π-π* transitions and potential appearance of metal-to-ligand charge transfer (MLCT) bands. |
| X-ray Crystallography | Provides detailed 3D structure, confirming coordination geometry and bond distances. |
The formation of a metal complex with this compound is expected to produce distinct changes in its spectroscopic signatures.
Infrared (IR) Spectroscopy: Upon coordination of the β-diketonate moiety, the broad IR absorption band corresponding to the enolic O-H stretch would disappear. The stretching frequencies of the C=O and C=C bonds in the chelate ring are expected to shift to lower wavenumbers compared to the free ligand, indicative of electron delocalization within the ring upon coordination. researchgate.net New bands at lower frequencies corresponding to metal-oxygen (M-O) vibrations may also be observed. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the signal corresponding to the acidic enolic proton would disappear upon deprotonation and complexation. The signals for the remaining protons on the ligand, particularly those on the pyridine ring and the methylene group of the diketone backbone, would be expected to shift due to the change in the electronic environment upon coordination to the metal center. nih.govacs.org
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the free ligand is expected to show intense absorption bands corresponding to π-π* transitions. Upon complexation, these bands may shift in wavelength (either a bathochromic or hypsochromic shift) and change in intensity. nih.gov For transition metal complexes, new, often weaker, absorption bands may appear in the visible region, which can be attributed to d-d electronic transitions or metal-to-ligand charge transfer (MLCT) bands. internationaljournalssrg.org
Table 2: Summary of Expected Spectroscopic Shifts Upon Complexation
| Spectroscopic Technique | Free Ligand Feature | Feature in Metal Complex |
| IR | Broad ν(O-H) of enol | Absent |
| IR | ν(C=O) and ν(C=C) | Shifted to lower wavenumbers |
| ¹H NMR | Enolic proton signal | Absent |
| ¹H NMR | Pyridine and methylene protons | Chemical shift changes |
| UV-Vis | π-π* transitions | Shift in λmax and/or change in molar absorptivity |
| UV-Vis | - | Possible appearance of d-d or MLCT bands |
Role of the Pyridine Nitrogen in Supplementary Coordination
A particularly interesting aspect of this compound as a ligand is the presence of the pyridine nitrogen atom, which can act as an additional donor site. researchgate.net This opens up the possibility for more complex coordination behaviors beyond simple bidentate chelation through the diketone moiety.
Depending on the metal ion, its preferred coordination geometry, and the reaction stoichiometry, the pyridine nitrogen could potentially coordinate to the same metal center, making the ligand tridentate. Alternatively, it could bridge between two different metal centers, leading to the formation of polynuclear or polymeric coordination complexes. rsc.org The coordination of the pyridine nitrogen would be influenced by steric factors and the electronic effect of the chloro-substituent, which reduces the basicity of the nitrogen atom. Spectroscopic evidence, such as shifts in the vibrational modes of the pyridine ring in the IR spectrum or changes in the chemical shifts of the pyridine protons in the NMR spectrum, would be indicative of its participation in coordination. kpi.ua
Applications of 1 3 Chloropyridin 4 Yl Butane 1,3 Dione in Chemical Synthesis and Materials Science
Exploration of Other Niche Chemical Applications
The exploration of niche applications for 1-(3-Chloropyridin-4-yl)butane-1,3-dione is primarily based on the known chemical behavior of its constituent parts: the 1,3-dione system and the chloropyridine ring. The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of a wide variety of heterocyclic compounds, while the pyridine (B92270) ring, particularly with a halogen substituent, opens avenues for creating molecules with potential pharmacological or material science applications. Pyridine and its derivatives are known to be key components in many bioactive compounds and functional materials.
One of the most significant potential applications of this compound is in multicomponent reactions (MCRs) to synthesize fused heterocyclic systems. The 1,3-dione functionality can react with various reagents to form new rings. For instance, it can be a key starting material for creating fused pyridine, pyran, and thiophene (B33073) derivatives, which are scaffolds of interest in medicinal chemistry due to their potential as anticancer agents. nih.gov
The general reactivity of 1,3-diones allows for their use in the synthesis of various five- and six-membered heterocyclic rings. This versatility makes this compound a potentially valuable intermediate.
A significant area of application for 1,3-diones is in the synthesis of pyrazole (B372694) and isoxazole (B147169) derivatives. These heterocyclic cores are prevalent in many pharmaceutically active compounds. The reaction of a 1,3-dione with hydrazine (B178648) or its derivatives leads to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) yields isoxazoles. The specific substitution on the pyridine ring of this compound could lead to novel derivatives with unique biological properties.
Furthermore, the presence of the pyridine nitrogen atom and the enolizable β-dicarbonyl group makes this compound a potential ligand for coordination chemistry. It can form stable complexes with a variety of metal ions. These metal complexes could have interesting catalytic, magnetic, or optical properties, making them suitable for niche applications in materials science.
The following table outlines potential synthetic transformations for this compound based on the known reactivity of 1,3-diones.
| Reactant | Reaction Type | Potential Product |
| Hydrazine | Condensation | Pyrazole derivative |
| Hydroxylamine | Condensation | Isoxazole derivative |
| Amidines | Cyclocondensation | Pyrimidine (B1678525) derivative |
| α,β-Unsaturated ketones | Michael Addition/Cyclization | Fused pyridine derivative |
These potential applications highlight the versatility of this compound as a synthetic intermediate. While specific research on this compound is limited, the well-established chemistry of its functional groups provides a strong basis for its utility in various niche areas of chemical synthesis. Further research into these pathways could unveil novel compounds with interesting and useful properties.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity
The classical synthesis of β-diketones often involves the Claisen condensation between a ketone and an ester under basic conditions. nih.govijpras.com While effective, this method can present challenges in terms of regioselectivity and yield when applied to complex substrates. Future research should focus on developing more efficient and selective synthetic routes to 1-(3-Chloropyridin-4-yl)butane-1,3-dione.
Alternative strategies that warrant investigation include:
Hydration of Alkynones: The synthesis of corresponding alkynones followed by a hydration step offers a different pathway to the β-diketone structure. nih.gov
Decarboxylative Coupling Reactions: These methods provide another modern alternative for the formation of 1,3-diketones. nih.gov
Oxidation of β-Hydroxyketones: The use of modern, mild oxidizing agents like o-iodoxybenzoic acid (IBX) to convert β-hydroxyketones into β-diketones can offer high efficiency and operational simplicity. organic-chemistry.org
Advanced Pyridine (B92270) Functionalization: Research into novel methods for the regioselective functionalization of the 2-chloropyridine (B119429) core could provide more direct and efficient routes to the precursor molecules needed for the synthesis. mdpi.com
These explorations could lead to synthetic pathways with higher yields, fewer side products, and milder reaction conditions, making the compound more accessible for further study and potential application.
Advanced Spectroscopic Probes for Real-Time Mechanistic Studies
A thorough understanding of the reaction mechanisms involved in the synthesis and potential applications of this compound is crucial for process optimization and the discovery of new functionalities. Advanced spectroscopic techniques can provide unprecedented insights into reaction kinetics and the identification of transient intermediates.
Future research in this area should employ:
Time-Resolved Spectroscopy: Techniques such as time-resolved infrared (TRIR) spectroscopy can monitor changes in molecular vibrations on ultrafast timescales, offering a detailed picture of bond formation and breaking during a chemical reaction. primescholars.comnumberanalytics.com This can be particularly useful for studying the dynamics of the synthesis process.
Hyphenated Spectroscopic Methods: Combining separation techniques with spectroscopy, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), allows for the detailed analysis of complex reaction mixtures. fiveable.me
In Situ and Operando Spectroscopy: These methods enable the study of chemical systems under actual reaction conditions, providing real-world data on catalytic processes and reaction pathways. fiveable.me Modern Fourier-transform infrared (FT-IR) spectrometers with rapid scanning capabilities are well-suited for real-time monitoring of fast chemical reactions. perkinelmer.com
By applying these advanced analytical tools, researchers can gain a deeper mechanistic understanding, leading to more rational and efficient synthetic designs.
Integration of Machine Learning and AI in Compound Design and Application Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research and drug discovery. rsc.org These computational tools can analyze vast datasets to predict the properties of molecules, suggest novel structures, and accelerate the discovery process. nih.govnih.govharvard.edu
For this compound, future research should integrate ML and AI to:
Predict Physicochemical and Biological Properties: ML models can be trained on existing chemical databases to predict properties such as solubility, toxicity, and potential biological activities of the target compound and its derivatives. researchgate.net
De Novo Drug Design: Generative models, including variational autoencoders (VAEs) and generative adversarial networks (GANs), can be used to design novel pyridine-based β-diketone derivatives with optimized properties for specific applications. harvard.edu These data-driven approaches can explore a vast chemical space to identify promising new molecular structures. rsc.org
Synthesis Planning: AI algorithms can assist in retrosynthesis, proposing viable and efficient synthetic routes for the target compound and its analogues. rsc.org
The integration of these computational approaches can significantly reduce the time and cost associated with traditional experimental research, enabling a more targeted and efficient discovery pipeline.
Development of High-Throughput Screening Methodologies for New Chemical Applications
High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of millions of chemical compounds for a specific biological or chemical activity. wikipedia.org This methodology is essential for identifying new applications for compounds like this compound.
Future research should focus on developing and applying HTS assays to:
Identify Bioactive Leads: Screening the compound against large libraries of biological targets, such as enzymes and receptors, can quickly identify potential therapeutic applications. bmglabtech.com HTS can rapidly exclude compounds with no or poor effects, focusing resources on promising "hits". bmglabtech.com
Discover Novel Material Properties: The compound could be screened for applications in materials science, for example, as a metal chelator or as a component in functional polymers. The automation inherent in HTS allows for the rapid evaluation of numerous formulations and conditions. wikipedia.org
Profile Chemical Reactivity: HTS can be used to explore the compound's reactivity with a wide range of chemical partners, potentially uncovering new synthetic utilities or catalytic activities. researchgate.net
The implementation of HTS will accelerate the pace of discovery, enabling the rapid identification of new and valuable applications for this chemical scaffold.
Sustainable Chemistry Approaches in Synthesis and Application
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. rasayanjournal.co.innumberanalytics.com Applying these principles to the synthesis and use of this compound is an important future research direction.
Key areas for sustainable chemistry research include:
Green Solvents and Catalysts: Investigating the use of environmentally benign solvents, such as ionic liquids or deep eutectic solvents, and developing reusable solid catalysts can significantly reduce the environmental footprint of the synthesis. numberanalytics.comresearchgate.net
Energy-Efficient Synthesis: Exploring alternative energy sources like microwave irradiation or ultrasound can lead to faster reaction times and lower energy consumption compared to conventional heating methods. rasayanjournal.co.innih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a principle known as high atom economy, is a fundamental goal of green chemistry. researchgate.net
Use of Renewable Feedstocks: Investigating the potential to derive starting materials from renewable biomass sources is a key aspect of long-term sustainability in chemical manufacturing. numberanalytics.com
By embracing sustainable chemistry, the development and application of this compound can be pursued in an environmentally responsible manner. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Chloropyridin-4-yl)butane-1,3-dione, and how do reaction conditions influence yield?
- Methodology : A common approach involves Claisen condensation between 3-chloropyridine-4-carbonyl derivatives and active methylene compounds (e.g., diketones or esters). Optimization requires controlling temperature (70–100°C), solvent polarity (e.g., ethanol or DMF), and catalytic bases (e.g., NaH or K₂CO₃). Evidence from analogous pyridine-diketone syntheses shows yields ranging from 67% to 81% depending on substituent electronic effects .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients.
Q. How do I characterize this compound using spectroscopic techniques?
- Analytical Workflow :
- ¹H NMR : Expect signals for pyridine protons (δ 8.5–9.0 ppm) and diketone methylene protons (δ 3.5–4.5 ppm). Aromatic protons in substituted pyridines show splitting patterns dependent on substitution .
- IR : Strong C=O stretches at ~1700 cm⁻¹ and C-Cl stretches at ~750 cm⁻¹ .
- HRMS : Calculate exact mass (C₉H₇ClNO₂: theoretical m/z 212.0145) using high-resolution mass spectrometry to confirm molecular integrity .
Q. What safety precautions are critical when handling chlorinated pyridine derivatives?
- Guidelines : Use fume hoods, nitrile gloves, and chemical-resistant goggles. Avoid inhalation/contact due to potential respiratory and dermal irritation. Store in sealed containers under inert gas (N₂/Ar) to prevent degradation. Dispose via certified hazardous waste protocols .
Advanced Research Questions
Q. How do electronic effects of substituents on the pyridine ring influence the reactivity of this compound in nucleophilic additions?
- Mechanistic Insight : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity of the diketone moiety, facilitating nucleophilic attacks at the β-keto position. Computational studies (DFT) can predict charge distribution and regioselectivity. Compare with analogs like 4-oxo-4-(pyridin-3-yl)butanoic acid to assess resonance effects .
- Experimental Design : Synthesize derivatives with varying substituents (e.g., -NO₂, -OCH₃) and measure reaction rates with nucleophiles (e.g., hydrazines) via kinetic assays .
Q. How can contradictory NMR data for structurally similar diketones be resolved?
- Troubleshooting : Discrepancies may arise from tautomerism, solvent effects, or impurities. For example, enol-keto tautomerism in diketones can shift proton signals. Use deuterated DMSO to stabilize tautomers and acquire 2D NMR (COSY, HSQC) for unambiguous assignment .
- Case Study : In 3-(3,4-dichlorophenyl)butane-1,3-dione, conflicting δH values were resolved by crystallography, confirming the dominant tautomer .
Q. What strategies improve thermal stability during the synthesis of halogenated diketones?
- Thermal Analysis : TGA/DSC studies of analogs (e.g., Sitagliptin Impurity 78) reveal decomposition onset temperatures (~200°C). Stabilize via inert atmospheres and avoid prolonged heating. Incorporate sterically hindered substituents to reduce intermolecular interactions .
- Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to lower reaction temperatures while maintaining yield .
Q. How can regioselective chlorination of the pyridine ring be achieved to synthesize this compound?
- Synthetic Strategy : Use directed ortho-metalation (DoM) with LDA/TMP to selectively introduce chlorine at the 3-position. Alternatively, employ Pd-catalyzed C-H activation with N-chlorosuccinimide (NCS) as the chlorinating agent .
- Validation : Compare with X-ray structures of intermediates to confirm regiochemistry .
Experimental Design & Data Analysis
Q. How do I design a structure-activity relationship (SAR) study for diketone derivatives targeting enzyme inhibition?
- Framework :
Synthesize derivatives with varied substituents on the pyridine and diketone moieties.
Screen against target enzymes (e.g., kinases) using fluorescence-based assays.
Correlate IC₅₀ values with electronic (Hammett σ) and steric (Taft Es) parameters.
- Example : Analogous triazolopyridines showed antimicrobial activity dependent on aryl substituent lipophilicity .
Q. What computational tools predict the bioactivity of this compound derivatives?
- In Silico Methods :
- Molecular Docking (AutoDock Vina) : Simulate binding to protein targets (e.g., COX-2).
- QSAR Models : Train datasets using descriptors like logP, polar surface area, and H-bond acceptors .
- Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
